2-Tert-butyl-5-chloropyridin-4-amine
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Overview
Description
2-Tert-butyl-5-chloropyridin-4-amine: is an organic compound with the molecular formula C9H13ClN2 and a molecular weight of 184.67 g/mol It is a derivative of pyridine, characterized by the presence of a tert-butyl group at the 2-position and a chlorine atom at the 5-position, along with an amine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butyl-5-chloropyridin-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-tert-butyl-5-chloropyridine with ammonia or an amine source under suitable conditions. The reaction typically requires a catalyst and may be carried out in a solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Tert-butyl-5-chloropyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Chemistry: 2-Tert-butyl-5-chloropyridin-4-amine is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules through reactions such as Suzuki–Miyaura coupling .
Biology and Medicine: It may serve as a precursor for the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-tert-butyl-5-chloropyridin-4-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the tert-butyl and chlorine groups can influence the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
2-Amino-4-chloropyridine: This compound is similar in structure but lacks the tert-butyl group.
5-tert-butyl-2-chloropyridin-3-amine: This compound has a similar structure but with the amine group at the 3-position instead of the 4-position.
Uniqueness: 2-Tert-butyl-5-chloropyridin-4-amine is unique due to the specific positioning of the tert-butyl, chlorine, and amine groups, which can influence its reactivity and applications in synthesis and medicinal chemistry .
Properties
Molecular Formula |
C9H13ClN2 |
---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
2-tert-butyl-5-chloropyridin-4-amine |
InChI |
InChI=1S/C9H13ClN2/c1-9(2,3)8-4-7(11)6(10)5-12-8/h4-5H,1-3H3,(H2,11,12) |
InChI Key |
GCQCMKGAMQPXNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=C(C(=C1)N)Cl |
Origin of Product |
United States |
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